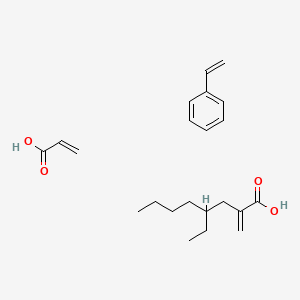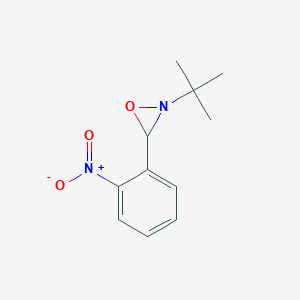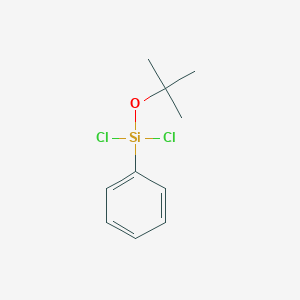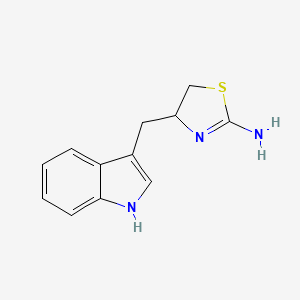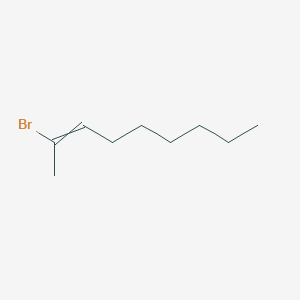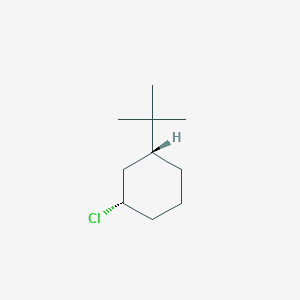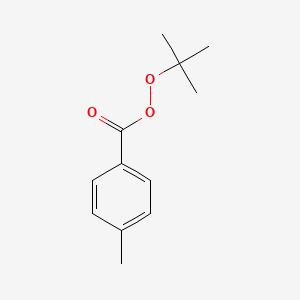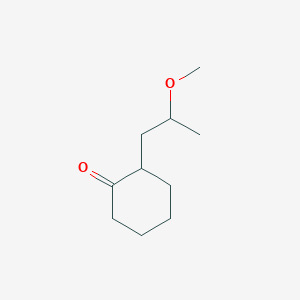![molecular formula C8H16O4 B14703390 3-[(Oxan-2-yl)oxy]propane-1,2-diol CAS No. 22128-25-2](/img/structure/B14703390.png)
3-[(Oxan-2-yl)oxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-2-yl)oxy]propane-1,2-diol typically involves the reaction of oxirane (ethylene oxide) with propane-1,2-diol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the opening of the oxirane ring and subsequent formation of the oxane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and passed through a reactor at elevated temperatures and pressures. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Oxan-2-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halides, amines, and other substituted derivatives.
Applications De Recherche Scientifique
3-[(Oxan-2-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(Oxan-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Oxan-2-yloxy)propane-1,3-diol
- 3-(Oxan-2-yloxy)propane-1,2-diol
Uniqueness
3-[(Oxan-2-yl)oxy]propane-1,2-diol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.
Propriétés
Numéro CAS |
22128-25-2 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-(oxan-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C8H16O4/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-10H,1-6H2 |
Clé InChI |
WOIXJHBXDNYCQN-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



